3-(Prop-1-en-2-yl)cyclobutan-1-one
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Overview
Description
3-(Prop-1-en-2-yl)cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Prop-1-en-2-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Similar in structure but contains a four-membered azetidinone ring instead of a cyclobutanone ring.
3-(Benzyloxy)cyclobutan-1-one: Contains a benzyloxy group instead of a prop-1-en-2-yl group.
Cyclopentenone: Contains a five-membered ring with a ketone and an alkene functional group.
Uniqueness
3-(Prop-1-en-2-yl)cyclobutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
76803-46-8 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-prop-1-en-2-ylcyclobutan-1-one |
InChI |
InChI=1S/C7H10O/c1-5(2)6-3-7(8)4-6/h6H,1,3-4H2,2H3 |
InChI Key |
WJTXEXOZRHIHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC(=O)C1 |
Origin of Product |
United States |
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